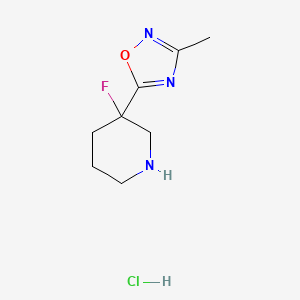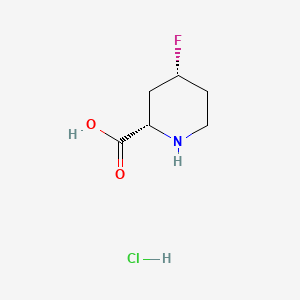
2-(5-carbamoyl-2-chlorothiophen-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Carbamoyl-2-chlorothiophen-3-yl)acetic acid, also known as 5-carbamoyl-2-chlorothiophene-3-acetic acid (CTA) is a compound that is used in a variety of scientific research applications. CTA is a derivative of thiophene, which is an aromatic compound that is characterized by a five-membered ring with two sulfur atoms. CTA is commonly used in organic synthesis, as a reagent in the synthesis of other compounds, and as a starting material for the synthesis of other compounds. CTA is also used in the study of biochemical and physiological effects, as well as in laboratory experiments.
作用機序
CTA acts as a nucleophile in organic synthesis, meaning that it is capable of reacting with electrophiles, such as carbonyl compounds. CTA can also act as a catalyst in the synthesis of other compounds, by providing a nucleophilic site for the reaction to take place. CTA can also act as a reducing agent, by providing electrons to reduce other compounds.
Biochemical and Physiological Effects
CTA has been found to have a variety of biochemical and physiological effects. It has been found to be involved in the regulation of gene expression, by acting as a transcription factor. It has been found to be involved in the regulation of cell growth and differentiation, by acting as an inhibitor of cell proliferation. CTA has also been found to be involved in the regulation of cell metabolism, by acting as a modulator of glycolysis.
実験室実験の利点と制限
CTA is a useful reagent for laboratory experiments, due to its low cost, low toxicity, and high reactivity. However, CTA is not always the most suitable reagent for certain experiments, due to its low solubility in water and its tendency to form by-products. Additionally, CTA has a tendency to form unstable compounds, which can lead to unwanted side reactions.
将来の方向性
There are a number of potential future directions for the use of CTA in scientific research. CTA could be used in the development of new drugs, as it has been found to be involved in the regulation of gene expression, cell growth and differentiation, and cell metabolism. CTA could also be used in the development of new materials, such as organic semiconductors, as it has been found to be involved in the synthesis of polymers and organic semiconductors. Additionally, CTA could be used in the development of new catalysts, as it has been found to be involved in the synthesis of other compounds. Finally, CTA could be used in the development of new fuel cells, as it has been found to be involved in the production of fuel cells.
合成法
CTA can be synthesized through a variety of methods, including the reaction of thiophene with an acyl chloride, such as 2-chloroacetyl chloride. The reaction proceeds via a nucleophilic substitution to form CTA. Other methods of synthesis include the reaction of thiophene with an alkyl halide, such as 1-bromopropane, or the reaction of thiophene with an aldehyde, such as benzaldehyde.
科学的研究の応用
CTA is commonly used in scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in the synthesis of other compounds. CTA is also used in the study of biochemical and physiological effects, as well as in laboratory experiments. CTA has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of polymers, in the production of fuel cells, and in the synthesis of organic semiconductors.
特性
IUPAC Name |
2-(5-carbamoyl-2-chlorothiophen-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3S/c8-6-3(2-5(10)11)1-4(13-6)7(9)12/h1H,2H2,(H2,9,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJUFZAALDGTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CC(=O)O)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Carbamoyl-2-chlorothiophen-3-yl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610742.png)



![3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610755.png)

![tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride](/img/structure/B6610786.png)
![2-azabicyclo[3.1.1]heptan-4-ol hydrochloride](/img/structure/B6610788.png)

![1-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B6610802.png)
![tert-butyl (1RS,4RS&,5SR&,6SR)-4,5-dihydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B6610817.png)


